3,4-Dihydroxybenzyloxyamine
Overview
Description
3,4-Dihydroxybenzyloxyamine is a synthetic compound known for its potential therapeutic and environmental applications. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an aminooxy group attached to the benzene ring through a methylene bridge. The molecular formula of this compound is C7H9NO3, and it has a molecular weight of 155.15 g/mol .
Mechanism of Action
Target of Action
It is known that this compound is structurally similar to 3,4-dihydroxybenzoic acid , which suggests that it may interact with similar targets or pathways
Biochemical Pathways
A study on a structurally similar compound, 3,4-dihydroxybenzoic acid, suggests that it may be involved in the oxidative polymerization process . This process leads to the formation of deeply colored oligomer/polymer products that strongly adhere to several surfaces
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxybenzyloxyamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of clinical diagnostic applications . Additionally, this compound is involved in the oxidative polymerization process, contributing to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA), which is explored for its potential use in synthetic pathways and materials science .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to inhibit dopa decarboxylase in vitro and in vivo, affecting the synthesis of neurotransmitters such as dopamine . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on oxidative stress and antioxidant status in cells has also been studied, highlighting its potential cytoprotective effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as dopa decarboxylase, leading to changes in neurotransmitter synthesis . The compound’s ability to act as an internal standard in biochemical assays further demonstrates its interaction with specific biomolecules, enhancing the accuracy of analytical methodologies .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under specific conditions, allowing for accurate and reliable results in biochemical assays . Long-term effects on cellular function have also been noted, with studies indicating that the compound can maintain its efficacy over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit dopa decarboxylase without causing significant adverse effects . At higher doses, toxic effects such as alterations in neurotransmitter levels and potential neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s role in the oxidative polymerization process and its interaction with enzymes such as dopa decarboxylase illustrate its involvement in complex biochemical pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target areas, enhancing its efficacy in biochemical reactions . The compound’s physicochemical properties, such as molecular size and solubility, also play a role in its transport across cellular membranes .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybenzyloxyamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzyloxyamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydroxybenzyloxyamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzylamine: Similar structure but lacks the aminooxy group.
3,4-Dihydroxybenzoic Acid: Contains a carboxyl group instead of an aminooxy group.
4-(Aminomethyl)pyrocatechol: Similar structure with an aminomethyl group instead of an aminooxy group.
Uniqueness
3,4-Dihydroxybenzyloxyamine is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its analogs .
Properties
IUPAC Name |
4-(aminooxymethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADSHRRKRYVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197353 | |
Record name | 3,4-Dihydroxybenzyloxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-85-2 | |
Record name | 3,4-Dihydroxybenzyloxyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxybenzyloxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?
A1: this compound acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by this compound isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.
Q2: What is the significance of this compound being characterized as a "selective peripheral inhibitor" in the research?
A2: The research highlights this compound as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.
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